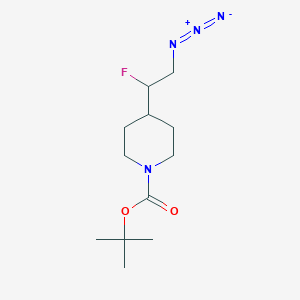
Tert-butyl 4-(2-azido-1-fluoroethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(2-azido-1-fluoroethyl)piperidine-1-carboxylate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound is characterized by the presence of a tert-butyl group, an azido group, and a fluoroethyl group attached to a piperidine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-azido-1-fluoroethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the azide ion replaces the bromine atom, resulting in the formation of the azido compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production may incorporate continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-azido-1-fluoroethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Substitution: Formation of various substituted piperidine derivatives.
Reduction: Formation of tert-butyl 4-(2-amino-1-fluoroethyl)piperidine-1-carboxylate.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
Tert-butyl 4-(2-azido-1-fluoroethyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-azido-1-fluoroethyl)piperidine-1-carboxylate involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The azido group can participate in bioorthogonal reactions, allowing for selective labeling of biomolecules without interfering with native biological processes. Additionally, the fluoroethyl group can enhance the compound’s stability and reactivity in certain chemical environments.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate: Similar structure but with a bromo group instead of an azido group.
Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate: Contains an oxo group instead of an azido group
Uniqueness
Tert-butyl 4-(2-azido-1-fluoroethyl)piperidine-1-carboxylate is unique due to the presence of both an azido group and a fluoroethyl group, which confer distinct reactivity and stability properties. The azido group allows for bioorthogonal reactions, while the fluoroethyl group enhances the compound’s chemical stability.
Properties
IUPAC Name |
tert-butyl 4-(2-azido-1-fluoroethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN4O2/c1-12(2,3)19-11(18)17-6-4-9(5-7-17)10(13)8-15-16-14/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPCHUYRSQTBPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CN=[N+]=[N-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














